molecular formula C7H13ClN4O B1448955 9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride CAS No. 2060050-98-6

9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride

Cat. No. B1448955
M. Wt: 204.66 g/mol
InChI Key: WAQUYUPIKUYORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride” is a chemical compound with the molecular formula C7H13ClN4O . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4O.ClH/c8-5-3-1-2-4-11-6(5)9-10-7(11)12;/h9H,1-4,8H2,(H,10,12);1H . This indicates the presence of a triazoloazepin ring in the structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.66 . It is a powder at room temperature .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including compounds like 9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride, play a crucial role in the development of new drugs due to their diverse biological activities. They are studied extensively for their potential as antimicrobial, antifungal, antitumor, and antiviral agents. The structural versatility of triazoles allows for the creation of compounds with targeted properties, addressing the urgent need for new drugs against resistant bacteria and for neglected diseases (Ferreira et al., 2013).

Agricultural Applications

In agriculture, amino-1,2,4-triazoles serve as the raw material for producing various agricultural products, including pesticides and plant growth regulators. Their application enhances the production of insecticides, fungicides, and other plant protection products, demonstrating the significance of triazole derivatives in improving agricultural productivity and efficiency (Nazarov et al., 2021).

Advances in Synthesis Methods

The development of new synthesis methods for triazole derivatives is a key area of research, aiming to create more efficient, sustainable, and environmentally friendly processes. These advancements are crucial for enabling the broader application of triazole compounds in drug development and other fields, highlighting the importance of green chemistry principles in the synthesis of pharmaceuticals and agricultural chemicals (de Souza et al., 2019).

Potential in Corrosion Inhibition

1,2,3-Triazole derivatives also show promise as corrosion inhibitors for metals and alloys. Their application in protective coatings and treatments can significantly enhance the durability and lifespan of metal structures, offering a cost-effective solution to corrosion problems in industrial and infrastructure settings (Hrimla et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

9-amino-2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c8-5-3-1-2-4-11-6(5)9-10-7(11)12;/h5H,1-4,8H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQUYUPIKUYORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NNC2=O)C(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride
Reactant of Route 2
9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride
Reactant of Route 3
9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride
Reactant of Route 4
Reactant of Route 4
9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride
Reactant of Route 5
9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride
Reactant of Route 6
9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride

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